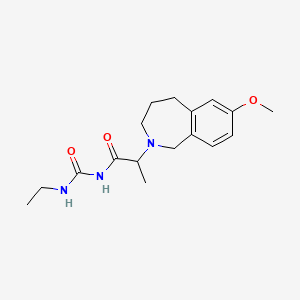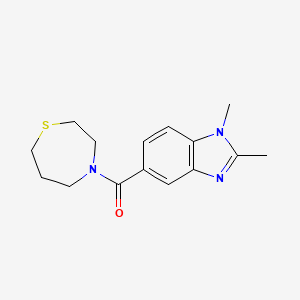
N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide, also known as E-58425, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzazepine derivatives and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide involves the inhibition of SERT, which leads to an increase in the levels of serotonin in the synaptic cleft. This increase in serotonin levels is believed to be responsible for the antidepressant effects of N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide.
Biochemical and Physiological Effects:
In addition to its antidepressant effects, N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide has been shown to have a range of other biochemical and physiological effects. It has been shown to increase the levels of norepinephrine and dopamine in the brain, which may contribute to its anxiolytic effects. N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide has also been shown to have antinociceptive effects, which may make it useful in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide in lab experiments is that it has a high affinity for SERT, which makes it a useful tool for studying the role of this transporter in the brain. However, one limitation of using N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide is that it is a synthetic compound, which may limit its applicability to in vivo studies.
Direcciones Futuras
There are several potential future directions for research on N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide. One area of interest is the development of more selective SERT inhibitors that can be used to study the role of this transporter in the brain. Another area of interest is the development of novel antidepressant and anxiolytic drugs based on the structure of N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide. Finally, further research is needed to better understand the biochemical and physiological effects of N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide involves the reaction of 7-methoxy-1,3,4,5-tetrahydro-2-benzazepine with ethyl isocyanate, followed by reaction with 2-bromo-propionic acid. The resulting product is then purified to obtain N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. It has been shown to have a high affinity for the serotonin transporter (SERT), which is a target for many antidepressant drugs.
Propiedades
IUPAC Name |
N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-4-18-17(22)19-16(21)12(2)20-9-5-6-13-10-15(23-3)8-7-14(13)11-20/h7-8,10,12H,4-6,9,11H2,1-3H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWDQKQHPIDAEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=O)C(C)N1CCCC2=C(C1)C=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(ethylcarbamoyl)-2-(7-methoxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7573107.png)


![1-(3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-(2-ethyl-1,3-thiazol-4-yl)ethanone](/img/structure/B7573125.png)
![methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-2-phenylacetate](/img/structure/B7573147.png)

![[1-(2-ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-5-methyltriazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B7573153.png)
![[1-(2-ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-5-methyltriazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7573161.png)
![[3-(2-Methylimidazol-1-yl)piperidin-1-yl]-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone](/img/structure/B7573173.png)
![3-(3-Chlorophenyl)-5-[6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573180.png)

![5-propan-2-yl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7573217.png)
![4-(2-Methylimidazol-1-yl)-1-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B7573221.png)
![N-[(1-benzyl-4-methylpiperidin-4-yl)methyl]-N-methyl-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B7573229.png)